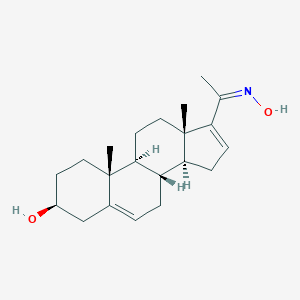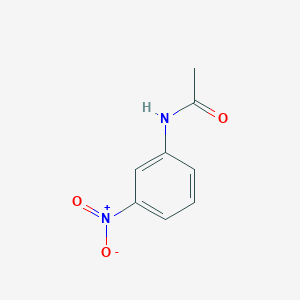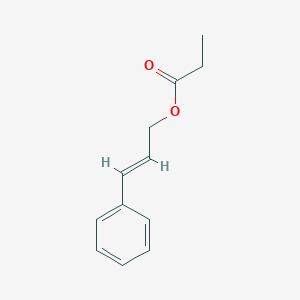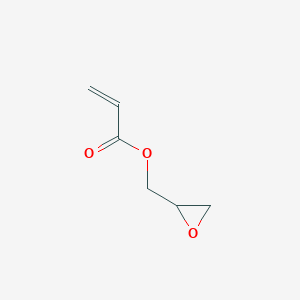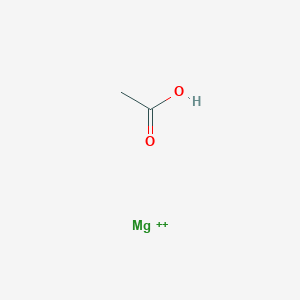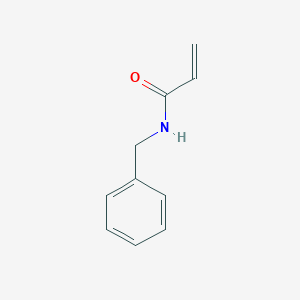
N-Benzylacrylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Benzylacrylamide and related compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method is employed to create a series of compounds that can inhibit cancer cell growth, demonstrating the versatility of N-Benzylacrylamide derivatives in synthesizing biologically active molecules (Stefely et al., 2010). Another approach involves the radical polymerization of methacrylamide derivatives, showcasing the chemical reactivity and potential for creating polymeric materials (Murata et al., 1996).
Molecular Structure Analysis
The structural, electronic, topological, and vibrational properties of a series of N-benzylamides, which are structurally related to N-Benzylacrylamide, have been extensively studied. These studies combine spectroscopic techniques with computational methods to understand the influence of the benzyl group and the acrylamide linkage on the molecule's properties (Chain et al., 2016).
Chemical Reactions and Properties
N-Benzylacrylamide participates in various chemical reactions, including base-mediated intramolecular arylation, which highlights its reactivity towards forming complex nitrogenous heterocycles (Kisseljova et al., 2014). The molecule's ability to undergo oxidative coupling reactions further underscores its utility in synthetic chemistry for creating benzazoles (Gopalaiah & Chandrudu, 2015).
Physical Properties Analysis
The study of methacrylamide derivatives, closely related to N-Benzylacrylamide, provides insight into the physical properties of these compounds, such as their thermal stability and radical polymerization behavior. These properties are crucial for their application in materials science and engineering (Murata et al., 1996).
Chemical Properties Analysis
The chemical properties of N-Benzylacrylamide derivatives, such as their reactivity in palladium-catalyzed tandem N-arylation/carboamination reactions, underscore their potential in synthesizing complex organic molecules with high stereochemical control (Yang et al., 2005). Furthermore, the molecule's participation in photoredox-catalyzed reactions highlights its versatility in creating fluorinated compounds (Zhang et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Modulation of Rheological Behaviors of Hydrophobically Modified Polyacrylamide
- Application Summary: N-Benzylacrylamide-modified partially hydrolyzed polyacrylamide (BAM-HPAM) is used in the study of rheological behaviors of aqueous solutions in the presence of various surfactants . This research is of great interest in applications such as enhanced oil recovery and painting formulation .
- Methods of Application: The study involves comparing the rheological behaviors of the aqueous solution of BAM-HPAM in the presence of various surfactants . The steric factor of the surfactant molecules plays an important role in tuning the rheology of the polymer solution through diverse kinetics of mixed micelles composed of both surfactants and polymers .
- Results or Outcomes: The study found that faster micellar kinetics typical of smaller surfactant molecules allows the restructuring of micelles from intrapolymeric liaisons to interpolymeric ones when shear rate increases . This gives rise to the unusual Newtonian and dilatant characteristics .
2. Synthesis of N-Benzylacrylamide
- Application Summary: N-Benzylacrylamide (N-BAA) imparts valuable properties to polymeric materials, making them more elastic and more resistant to water, chemicals, and heat and enhancing the adhesion and antistatic properties of polymeric films .
- Methods of Application: A procedure was developed for preparing N-Benzylacrylamide in quantitative yield in a single stage from acrylonitrile and benzyl alcohol . The synthesis is performed in the presence of a polymerization inhibitor, CuCl2.2H2O . As catalysts, both mineral (H2SO4, H3PO4, HCl) and organic (acetic, p-toluenesulfonic) acids were tested .
- Results or Outcomes: The optimal temperature, at which the maximal yield is attained in 60 min, is 50o C . Experiments showed that the reaction occurs considerably faster with excess acrylonitrile .
3. Nanotechnology and Drug Delivery
- Application Summary: N-Benzylacrylamide-based microgels exhibit responsive behavior, making them potential candidates for use in the field of nanotechnology and drug delivery .
- Methods of Application: The study involves the synthesis of N-Benzylacrylamide-based microgels and their application in drug delivery systems . The responsive behavior of these microgels allows for controlled release of drugs, which can be fine-tuned based on specific needs .
- Results or Outcomes: The study found that these microgels could be effectively used in drug delivery systems, providing a new avenue for targeted and controlled drug delivery .
4. Sensing and Catalysis
- Application Summary: N-Benzylacrylamide-based microgels can also be used in the field of sensing and catalysis .
- Methods of Application: The study involves the use of N-Benzylacrylamide-based microgels in sensing applications, where their responsive behavior can be utilized to detect changes in the environment . In catalysis, these microgels can act as catalyst carriers, enhancing the efficiency of various chemical reactions .
- Results or Outcomes: The study found that these microgels could be effectively used in sensing and catalysis, opening up new possibilities in these fields .
5. Polymer Chemistry
- Application Summary: N-Benzylacrylamide (N-BAA) imparts valuable properties to polymeric materials, making them more elastic and more resistant to water, chemicals, and heat . It also enhances the adhesion and antistatic properties of polymeric films .
- Methods of Application: The study involves the synthesis of N-Benzylacrylamide from cheaper and more available precursors: acrylonitrile (AN) and benzyl alcohol (BA) . The synthesis is performed in the presence of a polymerization inhibitor, CuCl2.2H2O . As catalysts, both mineral (H2SO4, H3PO4, HCl) and organic (acetic, p-toluenesulfonic) acids were tested .
- Results or Outcomes: The optimal temperature, at which the maximal yield is attained in 60 min, is 50o C . Experiments showed that the reaction occurs considerably faster with excess AN .
6. Nanotechnology
Safety And Hazards
Eigenschaften
IUPAC Name |
N-benzylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHOLGYGRKZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157915 | |
| Record name | N-Benzylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylacrylamide | |
CAS RN |
13304-62-6 | |
| Record name | N-Benzylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13304-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013304626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide, N-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


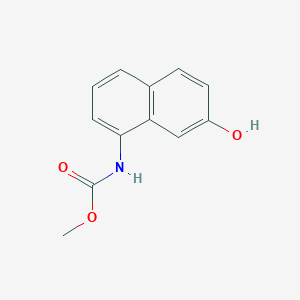
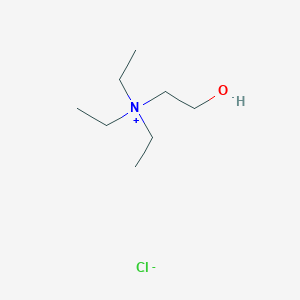
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
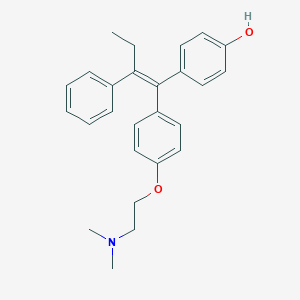
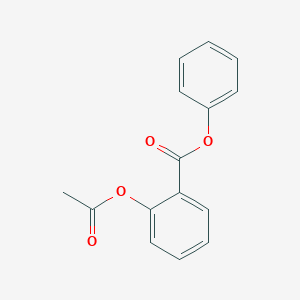
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
